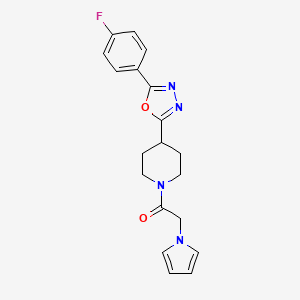

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound with promising applications in medicinal chemistry. This compound is part of a class of molecules known for their therapeutic potential, particularly in targeting neurological and psychiatric disorders due to their unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves a multi-step process. The starting materials generally include piperidine, oxadiazole, and pyrrole derivatives.

Key steps often involve the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by the coupling with the piperidine and pyrrole moieties under specific conditions like catalytic hydrogenation or condensation reactions.

Industrial Production Methods:

Industrial-scale production may utilize optimized routes involving continuous flow chemistry or high-pressure reactors to achieve better yields and purity. Reaction conditions such as temperature, pressure, solvent, and catalyst choice are crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, especially at the pyrrole moiety, forming various oxidative derivatives under suitable conditions.

Reduction: The presence of the oxadiazole and fluorophenyl groups can be selectively reduced using specific reducing agents.

Substitution: Functional group substitutions, particularly on the fluorophenyl ring, can be achieved using halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Lithium aluminum hydride, palladium on carbon.

Substitution Reagents: Bromine, nitric acid.

Major Products:

Products from these reactions include various fluorophenyl derivatives, oxadiazole analogs, and pyrrole-substituted compounds, each with potential unique biological activities.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C18H21FN4O, with a molecular weight of approximately 338.34 g/mol. Its structure includes a fluorophenyl group, an oxadiazole moiety, and piperidine and pyrrole functionalities, which contribute to its biological activity.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its unique structural features that allow for interaction with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit anticancer properties. A study demonstrated that similar oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cell lines .

Pharmacological Studies

Pharmacological evaluations have suggested that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Case Study: Enzyme Inhibition

A computational study identified the compound's potential as an inhibitor of certain kinases involved in cancer progression. Through molecular docking studies, it was found to fit well into the active site of these enzymes, suggesting a mechanism for its inhibitory action .

Material Science

Beyond biological applications, this compound can also be explored for its properties in material science.

Case Study: Organic Electronics

The incorporation of oxadiazole derivatives into organic electronic devices has been investigated due to their electronic properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that such compounds can enhance charge transport and improve device efficiency .

Mecanismo De Acción

Effects:

The compound's effects are mediated through its interaction with specific receptors in the brain, modulating neurotransmitter release and uptake.

Molecular Targets and Pathways:

It targets receptors like the serotonin and dopamine receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Comparación Con Compuestos Similares

1-(4-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)ethanone

1-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Uniqueness:

Unlike these similar compounds, 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a unique oxadiazole and pyrrole combination, enhancing its binding affinity and selectivity for certain biological targets, making it a valuable candidate for further drug development.

How's that for a comprehensive dive? Want to explore more about any particular section?

Actividad Biológica

The compound 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone represents a novel hybrid structure that combines the pharmacophores of oxadiazoles and piperidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its structural components:

- Oxadiazole moiety : Known for its anticancer and antimicrobial properties.

- Piperidine ring : Associated with various pharmacological effects including analgesic and anti-inflammatory activities.

- Pyrrole group : Contributes to the compound's biological profile and enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities exhibited by oxadiazole derivatives, particularly in the context of cancer therapy and antimicrobial action. The specific compound has been evaluated for several biological activities:

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation:

| Target Enzyme | Mechanism of Action |

|---|---|

| Telomerase | Inhibits cancer cell immortality |

| Histone Deacetylase (HDAC) | Modulates gene expression related to cell growth |

| Thymidylate Synthase | Disrupts DNA synthesis in rapidly dividing cells |

| Thymidine Phosphorylase | Affects nucleotide metabolism |

The compound's oxadiazole component is particularly noted for its ability to inhibit these enzymes, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Studies have reported IC50 values that suggest significant activity against resistant strains .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may exhibit:

- Anti-inflammatory effects : Due to the piperidine component.

- Antioxidant properties : Which can contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have investigated similar compounds and their biological activities:

- Study on Oxadiazole Derivatives : A review highlighted that 1,3,4-oxadiazole derivatives exhibited a range of activities including anticancer, antitubercular, and anti-inflammatory effects. The study emphasized their role in targeting specific enzymes associated with cancer progression .

- Piperidine-Based Compounds : Research on piperidine derivatives showed promising results in treating conditions like pain and inflammation. The incorporation of the piperidine moiety into oxadiazole structures may enhance these effects .

- Synthesis and Evaluation : A recent synthesis of compounds similar to this compound demonstrated effective inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-16-5-3-14(4-6-16)18-21-22-19(26-18)15-7-11-24(12-8-15)17(25)13-23-9-1-2-10-23/h1-6,9-10,15H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMLVQVSHBRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.